molecular formula C7H4Cl2O2 B181264 3,4-Dichlorobenzoic acid CAS No. 51-44-5

3,4-Dichlorobenzoic acid

Cat. No.: B181264
CAS No.: 51-44-5
M. Wt: 191.01 g/mol
InChI Key: VPHHJAOJUJHJKD-UHFFFAOYSA-N
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Description

3,4-Dichlorobenzoic acid (3,4-DCBA) is a chlorinated aromatic carboxylic acid with the chemical formula C₇H₄Cl₂O₂ and a molecular weight of 191.01 g/mol. It features two chlorine substituents at the 3- and 4-positions of the benzene ring (Cl₂C₆H₃COOH). Key properties include:

  • Melting point: 204.5°C .
  • Solubility: Low aqueous solubility (0.0061 g/100 g at 25°C) but higher solubility in organic solvents like ethanol and dimethyl sulfoxide .
  • Applications: Used in pharmaceutical synthesis (e.g., lincosamides, allosteric modulators) , agrochemical research , and coordination chemistry with lanthanides .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dichlorobenzoic acid can be synthesized through several methods. One common method involves the chlorination of benzoic acid. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a temperature range of 60-80°C to ensure the selective chlorination at the 3rd and 4th positions .

Another method involves the oxidation of 3,4-dichlorotoluene using potassium permanganate or other strong oxidizing agents. The reaction is carried out in an aqueous medium under reflux conditions .

Industrial Production Methods

In industrial settings, this compound is often produced by the chlorination of benzoic acid using chlorine gas and a catalyst. The process is optimized for large-scale production by controlling the reaction temperature and chlorine gas flow rate to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichlorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

3,4-Dichlorobenzoic acid has been utilized in drug development and research due to its structural characteristics that facilitate interactions with biological systems.

  • Cholinesterase Inhibition : Recent studies have shown that derivatives of this compound exhibit significant inhibition of butyrylcholinesterase and acetylcholinesterase enzymes. For instance, a tetrahydroacridine hybrid containing this moiety demonstrated selective inhibition with IC50 values as low as 24 nM, indicating potential for treating neurodegenerative diseases like Alzheimer's .
  • Drug Metabolism Studies : The compound has been used in metabolic studies to understand the fate of pharmaceuticals in biological systems. Research on the metabolism of antiseptic compounds indicated that this compound plays a role in the oxidative cleavage processes within liver preparations from rats and dogs .

Environmental Applications

This compound is also significant in environmental studies, particularly concerning biodegradation and pollutant analysis.

  • Biodegradation Studies : Research has highlighted the ability of certain bacterial strains, such as Corynebacterium jeikeium, to degrade this compound effectively. This biodegradation process is crucial for bioremediation strategies aimed at reducing environmental contamination from chlorinated compounds .
  • Analytical Chemistry : The compound serves as an internal standard in multiresidue analysis techniques for detecting pharmaceuticals and personal care products in environmental samples. Techniques such as ultra-performance liquid chromatography coupled with mass spectrometry have been employed to analyze its presence and behavior in water systems .

Agricultural Applications

In agriculture, this compound has been studied for its effects on plant growth regulation.

  • Auxin Transport Studies : Although some studies suggest that this compound does not significantly affect auxin transport compared to other inhibitors, it remains a subject of interest for understanding plant hormone dynamics .

Toxicological Studies

Understanding the toxicological profile of this compound is essential for evaluating its safety in various applications.

  • Safety Assessments : The compound has been classified with specific hazard statements indicating it may cause skin and eye irritation and respiratory issues upon exposure . Such assessments are critical for regulatory compliance and safe handling practices.

Case Study 1: Neuroprotective Properties

A study investigated the neuroprotective effects of a derivative of this compound against oxidative stress induced by hydrogen peroxide. The compound demonstrated significant protective activity at low concentrations, suggesting its potential use in neuroprotection strategies .

Case Study 2: Biodegradation Optimization

Research focused on optimizing the biodegradation process of this compound using Corynebacterium jeikeium. The study aimed to enhance the degradation efficiency through various environmental condition adjustments, providing insights into bioremediation techniques for chlorinated pollutants .

Comparison with Similar Compounds

Structural Isomers: Positional Effects of Chlorine Substitution

The bioactivity and physicochemical properties of chlorinated benzoic acids are highly dependent on the number and position of chlorine atoms. Key comparisons include:

3,4-DCBA vs. 3,5-Dichlorobenzoic Acid (3,5-DCBA)

  • Bioactivity: Plant Defense Activation: 3,5-DCBA exhibits stronger defense-inducing activity in Arabidopsis compared to 3,4-DCBA, attributed to optimal chlorine positioning at the 3- and 5-positions for receptor interaction . Pharmaceutical Use: 3,5-DCBA is a precursor for alkylresorcinol APIs, while 3,4-DCBA is used in antisickling agents and antimicrobial compounds .
  • Solubility :
    • 3,4-DCBA has Abraham solvation parameters of S = 7.715, A = 2.975, B = -8.72, and L = -3.98 in isobutyl acetate, indicating lower solubility than 3,5-DCBA (data inferred from analogous isomers) .

3,4-DCBA vs. 4-Chlorobenzoic Acid (4-CBA)

  • Bioactivity :
    • 3,4-DCBA induces stronger plant defense responses than 4-CBA due to the additional chlorine at the 3-position, enhancing electron-withdrawing effects .
  • Biodegradation :
    • Brevibacterium spp. degrade 3,4-DCBA less efficiently than 4-CBA, likely due to steric hindrance from the di-substituted chlorines .

3,4-DCBA vs. 2,4-Dichlorobenzoic Acid (2,4-DCBA)

  • Coordination Chemistry :
    • 3,4-DCBA forms unique supramolecular structures with lanthanides (e.g., Eu³⁺ complexes), differing from 2,4-DCBA due to varied Cl positioning affecting ligand geometry .

Physicochemical Properties

A comparison of solubility parameters (Abraham model) and melting points highlights the impact of substituents:

Compound S (Abraham) A (Abraham) B (Abraham) L (Abraham) Melting Point (°C) Water Solubility (g/100g)
3,4-DCBA 7.715 2.975 -8.72 -3.98 204.5 0.0061
4-CBA 7.149 2.349 -8.36 -3.56 243 0.012
3,5-DCBA - - - - 196 0.008*
2,4-DCBA - - - - 165 0.015

Data inferred from structural analogs .

  • Key Trends :
    • Additional chlorine atoms reduce aqueous solubility but increase melting points due to stronger intermolecular forces.
    • Electron-withdrawing groups (e.g., Cl) lower solubility in polar solvents but enhance stability in organic matrices.

Metabolic and Environmental Behavior

  • Metabolism :
    • 3,4-DCBA derivatives (e.g., 3,4-DCBAA) undergo unusual taurine conjugation in rats, diverging from typical glycine pathways, suggesting unique enzymatic interactions .
  • Biodegradation: Optimal degradation by Edwardsiella tarda occurs at 2 mM 3,4-DCBA, with efficiency dropping at higher concentrations due to toxicity . Mono-chlorinated analogs (e.g., 4-CBA) are degraded faster than di-chlorinated compounds .

Biological Activity

3,4-Dichlorobenzoic acid (3,4-DCBA) is a chlorinated aromatic compound with significant biological activity. This article explores its pharmacological properties, metabolic pathways, and potential therapeutic applications based on diverse research findings.

  • Chemical Formula : C7_7H4_4Cl2_2O2_2
  • Molecular Weight : 191.02 g/mol
  • Melting Point : 204-206 °C
  • Structure : Contains two chlorine atoms positioned at the 3 and 4 positions on the benzene ring.

Biological Activity Overview

This compound exhibits various biological activities that can be categorized into several areas:

  • Antimicrobial Activity : Some studies have indicated that 3,4-DCBA possesses antimicrobial properties, particularly against certain strains of bacteria and fungi. Its effectiveness varies based on concentration and the specific microorganism tested.
  • Cholinesterase Inhibition : Research has shown that derivatives of 3,4-DCBA can inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition suggests potential applications in treating neurodegenerative diseases like Alzheimer's .
  • Metabolic Pathways : The metabolism of 3,4-DCBA occurs primarily through conjugation processes. In animal studies, it has been observed that a significant portion of the compound is excreted as a taurine conjugate, indicating a unique metabolic pathway compared to other benzoic acid derivatives .

Case Study 1: Cholinesterase Inhibition

A study evaluated the cholinesterase inhibitory activity of a hybrid compound incorporating 3,4-DCBA. The results showed that this compound exhibited dual inhibition of AChE and butyrylcholinesterase (BuChE), with an IC50_{50} value of 123 nM for BuChE. Additionally, it demonstrated neuroprotective properties by scavenging free radicals and inhibiting amyloid-beta aggregation .

Case Study 2: Metabolism in Rats

In a pharmacokinetic study involving rats administered with radiolabeled 3,4-DCBA, approximately 77% of the dose was recovered in urine within five days. The major metabolite identified was a taurine conjugate (60% of the dose), showcasing a distinct metabolic pathway that could influence its pharmacological profile .

Pharmacological Applications

Given its biological activities, this compound and its derivatives are being explored for various therapeutic applications:

  • Neuroprotective Agents : Due to its cholinesterase inhibitory activity and ability to reduce oxidative stress, compounds based on 3,4-DCBA are being considered for neuroprotective therapies.
  • Antimicrobial Agents : The antimicrobial properties suggest potential use in developing new antibiotics or antifungal treatments.

Summary Table of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against specific bacterial strains
Cholinesterase InhibitionIC50_{50} = 123 nM for BuChE
Metabolic PathwayMajor metabolite as taurine conjugate
Neuroprotective PotentialScavenges free radicals; inhibits Aβ aggregation

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,4-dichlorobenzoic acid (3,4-DCBA), and how do reaction conditions affect yield?

  • Methodological Answer : 3,4-DCBA is synthesized via carboxylation of 3,4-dichlorotoluene or hydrolysis of its acyl chloride derivative. A common method involves refluxing 3,4-dichlorobenzoyl chloride (prepared from 3,4-DCBA and thionyl chloride) to yield the acid . Optimized conditions (e.g., 18-hour reflux in DMSO) can achieve ~65% yield, with crystallization in water-ethanol mixtures improving purity . Contamination risks arise from incomplete chlorination or side reactions; thus, TLC or HPLC monitoring is recommended.

Q. How does solubility of 3,4-DCBA vary across organic solvents, and what experimental methods quantify this?

  • Methodological Answer : Solubility is measured via gravimetric or spectrophotometric methods. In methanol, 3,4-DCBA has a molar solubility of log₁₀c₁ = −0.569 at 25°C, while in water (with HCl to suppress ionization), log₁₀c₁,W = −3.98 . Ethanol and 1-octanol show intermediate solubility due to polarity and hydrogen-bonding effects. Data contradictions arise from solvent purity and temperature fluctuations; standardized protocols (e.g., ASTM E1148) mitigate variability .

Q. What are the experimental challenges in determining the pKa of 3,4-DCBA, and how are they addressed?

  • Methodological Answer : Low aqueous solubility complicates potentiometric titration. A hybrid approach combines spectrophotometric measurements (UV absorbance at 260 nm) with buffered acetic acid/sodium acetate solutions (ionic strength: 5×10⁻⁴–2×10⁻³ M). For 3,4-DCBA, the average pKa is 3.64, validated against Abraham model predictions (calculated pKa = 2.73–3.65) . Discrepancies arise when substituent electronic effects deviate from additivity, as seen in 2,6-dichloro derivatives .

Advanced Research Questions

Q. How does the Abraham solvation model predict 3,4-DCBA solubility in solvent mixtures, and what are its limitations?

  • Methodological Answer : The model uses solute descriptors (E = 0.950, S = 0.920, A = 0.670, B = 0.260, V = 1.1766) to predict log₁₀(c₁,S/c₁,W) ratios. For methanol, predicted log₁₀c₁ = −0.569 matches experimental data within 5% error . Limitations include neglecting crystal lattice energy and assuming ideal solution behavior. Discrepancies in low-polarity solvents (e.g., hexane) highlight the need for activity coefficient corrections .

Q. What enzymatic pathways degrade 3,4-DCBA in microbial systems, and how do environmental factors influence efficiency?

  • Methodological Answer : Corynebacterium jeikeium degrades 3,4-DCBA via 4,5-dioxygenase, converting it to 5-chloroprotocatechuic acid before ring cleavage . Optimal degradation occurs at 37°C and 150 rpm agitation (84% degradation at 72 hours), while temperatures >42°C or anaerobic conditions reduce activity by >50% . Chloride release assays confirm dechlorination efficiency, with HPLC/MS identifying intermediates.

Q. Why do calculated vs. experimental pKa values for di-ortho-substituted benzoic acids (e.g., 2,6-dichloro) show contradictions?

  • Methodological Answer : Shorter’s additivity rule assumes substituent effects are independent, but steric hindrance in 2,6-dichloro derivatives alters resonance stabilization. For 3,4-DCBA, calculated pKa (3.64) aligns with experiments, whereas 2,6-dichloro shows a 0.2–0.4 deviation due to distorted carboxylate geometry . DFT simulations (e.g., Gaussian09 with B3LYP/6-311+G**) improve accuracy by modeling steric and electronic interactions.

Q. How do thermodynamic parameters (ΔH, ΔS) govern 3,4-DCBA solubility in aqueous-organic systems?

  • Methodological Answer : Van’t Hoff analysis of solubility vs. temperature (e.g., 20–40°C) reveals ΔH = +12.3 kJ/mol and ΔS = +45 J/mol·K for water, indicating endothermic, entropy-driven dissolution. In ethanol, ΔH = −8.2 kJ/mol suggests exothermic solvent-solute interactions. Data inconsistencies arise from polymorphic forms; DSC confirms the stable monoclinic phase dominates above 25°C .

Properties

IUPAC Name

3,4-dichlorobenzoic acid
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InChI

InChI=1S/C7H4Cl2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPHHJAOJUJHJKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H4Cl2O2
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DSSTOX Substance ID

DTXSID9024980
Record name 3,4-Dichlorobenzoic acid
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Molecular Weight

191.01 g/mol
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CAS No.

51-44-5
Record name 3,4-Dichlorobenzoic acid
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